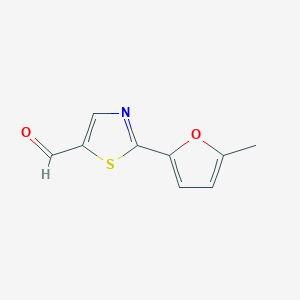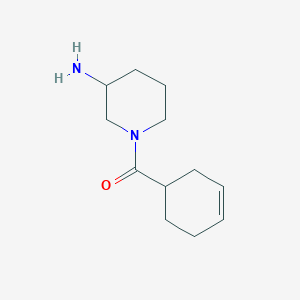
2-Cyclopropyl-1-piperazin-1-yl-ethanone
Overview
Description
2-Cyclopropyl-1-piperazin-1-yl-ethanone (CPPE) is a chemical compound with the molecular formula C9H16N2O. It is a useful reagent in the synthesis of fused tricyclic compounds for use as therapeutic adenosine receptor antagonists .
Molecular Structure Analysis
The molecular weight of CPPE is 168.24 g/mol. The molecular structure of similar compounds can be viewed using Java or Javascript .Scientific Research Applications
Novel Psychoactive Substances and Opioid Analogues
One study discusses a novel psychoactive substance, MT-45, showcasing opioid-like effects. This research provides insights into the availability, use, and effects of such compounds, indicating potential research avenues for analogues like 2-Cyclopropyl-1-piperazin-1-yl-ethanone in understanding opioid receptors and developing new treatments for opioid addiction and pain management (Sindhu M. Siddiqi et al., 2015).
Antimycobacterial Agents
Research on Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment, highlights the significance of piperazine derivatives in targeting mycobacterial infections. By inhibiting the synthesis of essential cell wall components in Mycobacterium tuberculosis, compounds like 2-Cyclopropyl-1-piperazin-1-yl-ethanone could offer frameworks for new antimycobacterial agents (V. Makarov & K. Mikušová, 2020).
Antidepressant and Antipsychotic Medications
The arylpiperazine class, including drugs for depression, psychosis, or anxiety, undergoes extensive metabolism, leading to various effects on neurotransmitter receptors. This provides a basis for researching 2-Cyclopropyl-1-piperazin-1-yl-ethanone as a precursor or metabolite in developing new central nervous system (CNS) agents (S. Caccia, 2007).
Piperazine-Based Antitubercular Compounds
A comprehensive review on piperazine and its analogues emphasizes their role in combatting Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This suggests potential applications for 2-Cyclopropyl-1-piperazin-1-yl-ethanone in the design and development of novel antitubercular therapies (P. Girase et al., 2020).
Piperazine Derivatives in Drug Development
The therapeutic uses of piperazine derivatives span a wide range of applications, from CNS agents to anticancer, antiviral, and anti-inflammatory drugs. This indicates the versatility of compounds like 2-Cyclopropyl-1-piperazin-1-yl-ethanone in drug discovery and the potential for developing a broad spectrum of therapeutic agents (A. Rathi et al., 2016).
properties
IUPAC Name |
2-cyclopropyl-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-8-1-2-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSJYTYNFONCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-piperazin-1-yl-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



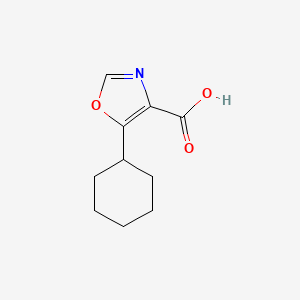
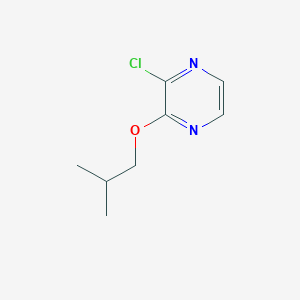
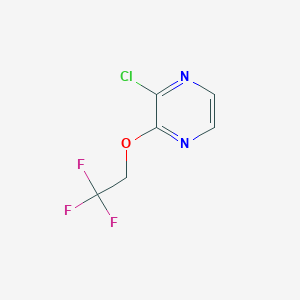
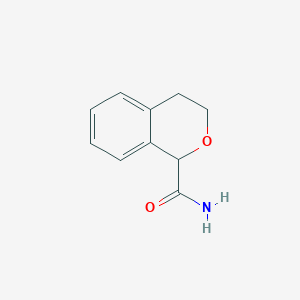
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)
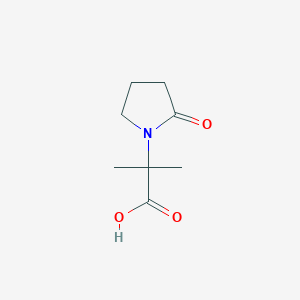
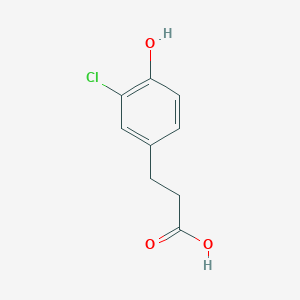
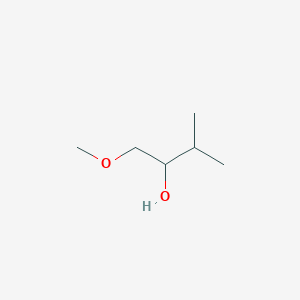
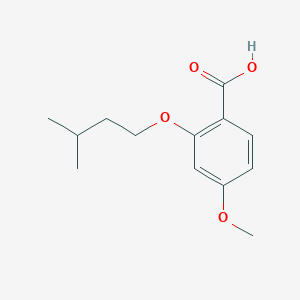
![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)
